molecular formula C14H19ClN2O5 B12771956 4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride CAS No. 86525-24-8

4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride

Cat. No.: B12771956
CAS No.: 86525-24-8
M. Wt: 330.76 g/mol
InChI Key: NWOKVVYOWNJQDZ-UHFFFAOYSA-N
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Description

4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride is a synthetic organic compound. It is characterized by the presence of a pyran ring, a carboxylic acid group, and a piperazine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyran ring, followed by the introduction of the carboxylic acid group and the piperazine moiety. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Various substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound may be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interactions with biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-((4-methyl-1-piperazinyl)carbonyl)-4-oxo-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyran-2-carboxylic acid derivatives
  • Piperazine-containing compounds
  • Ethyl ester derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a pyran ring, a carboxylic acid group, and a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

86525-24-8

Molecular Formula

C14H19ClN2O5

Molecular Weight

330.76 g/mol

IUPAC Name

ethyl 6-(4-methylpiperazine-1-carbonyl)-4-oxopyran-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O5.ClH/c1-3-20-14(19)12-9-10(17)8-11(21-12)13(18)16-6-4-15(2)5-7-16;/h8-9H,3-7H2,1-2H3;1H

InChI Key

NWOKVVYOWNJQDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(O1)C(=O)N2CCN(CC2)C.Cl

Origin of Product

United States

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